molecular formula C15H22N2O2 B14958273 N-{3-[(2-methylbutan-2-yl)amino]-3-oxopropyl}benzamide

N-{3-[(2-methylbutan-2-yl)amino]-3-oxopropyl}benzamide

Cat. No.: B14958273
M. Wt: 262.35 g/mol
InChI Key: OGKFUEMDAIUGCA-UHFFFAOYSA-N
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Description

N-(2-METHYLBUTAN-2-YL)-3-(PHENYLFORMAMIDO)PROPANAMIDE is an organic compound with a complex structure that includes both aliphatic and aromatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYLBUTAN-2-YL)-3-(PHENYLFORMAMIDO)PROPANAMIDE typically involves the reaction of 2-methylbutan-2-amine with phenyl isocyanate, followed by the addition of propanoyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include a temperature range of 0-5°C and the use of anhydrous solvents to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of N-(2-METHYLBUTAN-2-YL)-3-(PHENYLFORMAMIDO)PROPANAMIDE involves similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors, automated control systems for temperature and pressure, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYLBUTAN-2-YL)-3-(PHENYLFORMAMIDO)PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amides, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-METHYLBUTAN-2-YL)-3-(PHENYLFORMAMIDO)PROPANAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-METHYLBUTAN-2-YL)-3-(PHENYLFORMAMIDO)PROPANAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHYLBUTAN-2-YL)-2-(PHENYLAMINO)PROPANAMIDE
  • N-(2-METHYLBUTAN-2-YL)-2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANAMIDE

Uniqueness

Compared to similar compounds, N-(2-METHYLBUTAN-2-YL)-3-(PHENYLFORMAMIDO)PROPANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

N-[3-(2-methylbutan-2-ylamino)-3-oxopropyl]benzamide

InChI

InChI=1S/C15H22N2O2/c1-4-15(2,3)17-13(18)10-11-16-14(19)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

OGKFUEMDAIUGCA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)CCNC(=O)C1=CC=CC=C1

Origin of Product

United States

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